RH-Mpap
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Overview
Description
The compound RH-Mpap is a complex organic molecule characterized by multiple hydroxyl groups, methoxy groups, and a chromenone core. This compound is notable for its intricate structure, which includes several stereocenters and glycosidic linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including glycosylation reactions to form the glycosidic bonds and various protection and deprotection steps to manage the multiple hydroxyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry at each step.
Industrial Production Methods
Industrial production of such complex molecules often involves the use of automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield. The scalability of the synthesis process is a critical factor in industrial settings.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the chromenone core can produce dihydro derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chromenone core can interact with enzymes and receptors, modulating their function. The specific pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble Gas Compounds: Although generally unreactive, some noble gas compounds like xenon hexafluoride have unique chemical properties.
Bromine Compounds: Compounds like hydrogen bromide are used in various chemical reactions and industrial processes.
Uniqueness
The uniqueness of RH-Mpap lies in its complex structure, which allows for multiple interactions with biological molecules and a wide range of chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
137830-19-4 |
---|---|
Molecular Formula |
C28H32O17 |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-10-5-13(33)17-14(6-10)41-24(9-2-3-11(31)12(32)4-9)25(20(17)36)44-28-26(22(38)19(35)16(8-30)43-28)45-27-23(39)21(37)18(34)15(7-29)42-27/h2-6,15-16,18-19,21-23,26-35,37-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22-,23+,26-,27+,28+/m1/s1 |
InChI Key |
CEZKIFXYWPTANH-ZJFPABROSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O |
Synonyms |
rhamnetin-3-O-(2''-O-mannopyranosyl)allopyranoside |
Origin of Product |
United States |
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